molecular formula C19H17BrN2O3 B3942726 4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline

4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline

Cat. No.: B3942726
M. Wt: 401.3 g/mol
InChI Key: WUTTZCNAGSDZKM-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is a complex organic compound belonging to the quinoline family Quinolines are nitrogen-containing heterocycles that are widely recognized for their diverse applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another approach involves the base-catalyzed Claisen-Schmidt condensation method, where p-bromo benzaldehyde and 3,4-dimethoxy acetophenone are stirred in an ethanolic solution in the presence of potassium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to stabilize topoisomerase-DNA cleavage complexes, leading to the inhibition of DNA replication and transcription, which can result in cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoquinoline: Shares the bromophenyl group but lacks the methoxy and nitro groups.

    8-Methoxyquinoline: Contains the methoxy group but lacks the bromophenyl and nitro groups.

    6-Nitroquinoline: Features the nitro group but lacks the bromophenyl and methoxy groups.

Uniqueness

4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromophenyl, methoxy, and nitro groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-bromophenyl)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-25-13-9-16-14-3-2-4-15(14)18(11-5-7-12(20)8-6-11)21-19(16)17(10-13)22(23)24/h2-3,5-10,14-15,18,21H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTTZCNAGSDZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3C2C=CC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline
Reactant of Route 2
4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline
Reactant of Route 3
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4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline
Reactant of Route 4
4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline
Reactant of Route 5
4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline
Reactant of Route 6
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4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline

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